molecular formula C20H23NO4 B12316843 (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B12316843
M. Wt: 341.4 g/mol
InChI Key: KIPDUNKQDUZDQD-UHFFFAOYSA-N
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Description

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a naphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Naphthalen-2-yl Group: This step often involves a Friedel-Crafts alkylation reaction, where the naphthalen-2-yl group is introduced to the pyrrolidine ring.

    Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The naphthalen-2-yl group provides aromaticity and stability to the molecule, enhancing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

    (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a 2-methylphenyl group.

Uniqueness

The presence of the naphthalen-2-yl group in (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid provides unique aromatic properties and enhances its stability and binding affinity compared to similar compounds with different substituents .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPDUNKQDUZDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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